

Anlotinib: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anlotinib (hydrochloride)

Cat. No.: B10783339

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Anlotinib is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity across a range of cancers. This technical guide provides an in-depth overview of the core molecular and pharmacological characteristics of anlotinib, with a focus on its molecular properties, mechanism of action, and relevant experimental protocols for preclinical research.

Anlotinib: Molecular and Chemical Properties

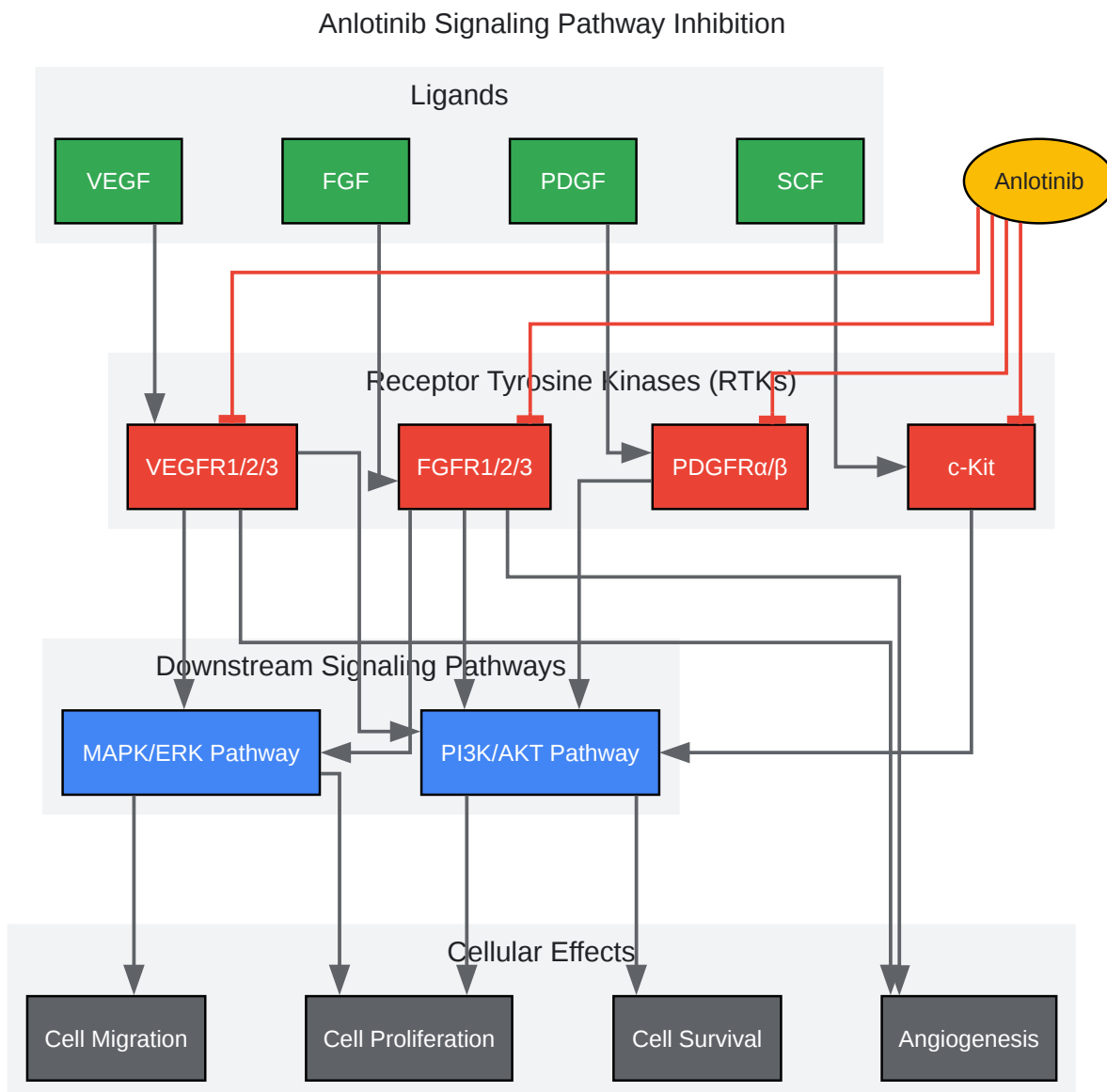
Anlotinib is available for research and clinical use as a free base and as a hydrochloride salt. The key molecular details are summarized in the table below.

Property	Anlotinib (Free Base)	Anlotinib Dihydrochloride
Molecular Formula	$C_{23}H_{22}FN_3O_3$	$C_{23}H_{24}Cl_2FN_3O_3$
Molecular Weight	407.4 g/mol [1]	480.36 g/mol [2][3][4]
CAS Number	1058156-90-3	1360460-82-7
IUPAC Name	1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine	1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride

Mechanism of Action: Signaling Pathway Inhibition

Anlotinib exerts its anti-tumor effects by targeting multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. The primary targets of anlotinib include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor Receptors (FGFR1, FGFR2, and FGFR3), Platelet-Derived Growth Factor Receptors (PDGFR α and PDGFR β), and the stem cell factor receptor (c-Kit).

By binding to the ATP-binding sites of these kinases, anlotinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways. Key pathways disrupted by anlotinib include the PI3K/AKT and MAPK/ERK signaling cascades, which are crucial for endothelial cell and tumor cell proliferation, migration, and survival.



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Anlotinib inhibits multiple RTKs and their downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the preclinical efficacy of anlotinib.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of anlotinib on the activity of specific receptor tyrosine kinases.

Materials:

- Recombinant human kinase enzymes (e.g., VEGFR2, FGFR1, PDGFR β)
- Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP (Adenosine triphosphate)
- Anlotinib stock solution (in DMSO)
- Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- 96-well plates
- Plate reader capable of measuring luminescence or fluorescence

Protocol:

- Prepare a serial dilution of anlotinib in kinase buffer.
- Add the kinase enzyme and kinase substrate to each well of a 96-well plate.
- Add the diluted anlotinib or vehicle control (DMSO) to the wells.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP levels or the phosphorylated substrate using a suitable detection method (e.g., Kinase-Glo® Luminescent Kinase Assay).
- Calculate the percentage of kinase inhibition for each anlotinib concentration and determine the IC₅₀ value.

Cell Proliferation Assay (MTT or CCK-8)

This assay assesses the effect of anlotinib on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HUVEC, A549, HT-29)
- Complete cell culture medium
- Anlotinib stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
- 96-well plates
- Spectrophotometer

Protocol:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of anlotinib or vehicle control for 24, 48, or 72 hours.
- Add MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Signaling Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by anlotinib.

Materials:

- Cells treated with anlotinib and/or a growth factor (e.g., VEGF)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

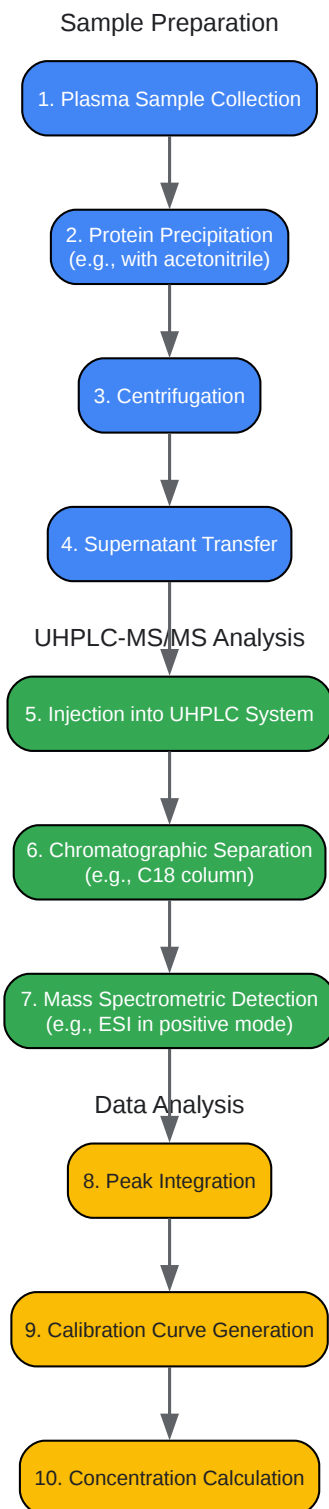
- Lyse the treated cells and quantify the protein concentration.
- Denature the protein lysates and separate them by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.

- Visualize the protein bands using an imaging system.

Experimental Workflow: Quantification of Anlotinib in Biological Samples

The following workflow outlines a typical procedure for the quantification of anlotinib in plasma samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Anlotinib Quantification Workflow (UHPLC-MS/MS)



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A typical workflow for the quantification of anlotinib in plasma.

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- To cite this document: BenchChem. [Anlotinib: A Core Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10783339#anlotinib-molecular-weight-and-formula\]](https://www.benchchem.com/product/b10783339#anlotinib-molecular-weight-and-formula)

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